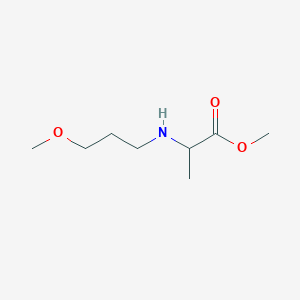

Methyl (3-methoxypropyl)alaninate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl 2-(3-methoxypropylamino)propanoate |

InChI |

InChI=1S/C8H17NO3/c1-7(8(10)12-3)9-5-4-6-11-2/h7,9H,4-6H2,1-3H3 |

InChI Key |

WOSBXTHUBYRPJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)NCCCOC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of Methyl 3 Methoxypropyl Alaninate

Nucleophilic Substitution Reactions Involving the Ester and Ether Moieties

The structure of Methyl (3-methoxypropyl)alaninate contains two key sites for nucleophilic substitution: the methyl ester and the methoxypropyl ether group. These functional groups exhibit distinct reactivities towards nucleophiles.

Methyl transfer reactions can occur at both the ester and ether functionalities. The lability of the methyl group is dependent on the reaction conditions and the nature of the attacking nucleophile. While specific studies on this compound are not extensively documented, the principles of methyl transfer in similar esters and ethers are well-established.

Anionic nucleophiles can attack the electrophilic centers of this compound. The carbonyl carbon of the ester is a primary target for strong nucleophiles, leading to saponification or transesterification. The ether linkage is generally more robust but can be cleaved under harsh conditions with strong nucleophiles.

Proton Transfer Dynamics in Alaninate (B8444949) Systems

Proton transfer is a fundamental process in the chemistry of amino acid derivatives like alaninates. In this compound, the secondary amine is the primary site for protonation and deprotonation. The dynamics of these proton transfers are crucial in acid-base catalysis and in determining the compound's behavior in different pH environments.

Computational studies on similar systems, such as alanine (B10760859) in the presence of cations like Mg2+, have shown that the proton transfer pathway can be complex, involving multiple steps with significant energy barriers. nju.edu.cn For instance, the transition from a neutral to a zwitterionic form can proceed through several intermediates. nju.edu.cn In rotating solids, the dynamics of proton-proton transfer in alanine have been analyzed using NMR, providing insights into internuclear distances. nih.gov The presence of the methoxypropyl group can influence the proton affinity of the nitrogen atom through inductive and steric effects. In more complex biological systems like respiratory complex I, mutations of key residues to alanine have been used to study the perturbation of proton transfer processes, highlighting the role of the local environment in these dynamics. acs.org

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular reactions, including rearrangements and cyclizations, which can be initiated by the formation of reactive intermediates.

While not directly reported for this specific molecule, carbocations could theoretically be generated at several positions under acidic conditions. For instance, protonation of the ether oxygen followed by the loss of methanol (B129727) could lead to a primary carbocation, which would likely rearrange to a more stable secondary carbocation. Such intermediates could then undergo various transformations, including cyclization to form heterocyclic structures.

Radical reactions are a significant degradation pathway for amino acids and their derivatives. researchgate.net Hydroxyl radicals, for example, can react with alaninate systems in several ways. mdpi.com One major pathway involves the formation of a sulfuranyl adduct in sulfur-containing amino acids, which then leads to various carbon-centered radicals. mdpi.com Although this compound lacks a sulfur atom, analogous radical formation at the α-carbon or on the side chain is plausible.

Studies on alanine peptide motifs have shown that hydroxyl radicals can abstract a hydrogen atom from the α-carbon, generating an α-carbon-centered radical. nih.govresearchgate.net This radical can then react with molecular oxygen to form an alkylperoxy peptide radical, which is a key intermediate in oxidative damage. nih.govresearchgate.net The subsequent reactions can lead to the fragmentation of the molecule. nih.govresearchgate.net The generation of these radical species is often the rate-determining step in the oxidation process. nih.gov

| Radical Species | Precursor | Formation Mechanism |

| α-Carbon Centered Radical | Alanine Derivative | H-abstraction by •OH nih.gov |

| Alkylperoxy Radical | α-Carbon Centered Radical | Addition of O2 nih.gov |

| Sulfuranyl Adduct Radical | Sulfur-containing Amino Acid | Addition of •OH mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Methoxypropyl Alaninate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework and the establishment of through-bond and through-space connectivities.

For Methyl (3-methoxypropyl)alaninate, ¹H NMR and ¹³C NMR would be the primary experiments conducted. The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide a wealth of structural information. For instance, the methoxy (B1213986) protons (-OCH₃) would likely appear as sharp singlets, while the protons on the ethyl and propyl chains would exhibit more complex splitting patterns (e.g., triplets, quartets, multiplets) due to coupling with adjacent protons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the spin systems of the alaninate (B8444949) and 3-methoxypropyl fragments. An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Further analysis using NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the molecule's preferred conformation in solution by detecting through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This would be particularly useful for understanding the spatial relationship between the alaninate backbone and the 3-methoxypropyl side chain.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (ester) | ~3.7 | Singlet | 3H |

| CH (alanine) | ~3.5 | Quartet | 1H |

| CH₂ (alanine) | ~1.3 | Doublet | 3H |

| N-CH₂ | ~2.8 | Triplet | 2H |

| CH₂ (propyl) | ~1.8 | Multiplet | 2H |

| O-CH₂ | ~3.4 | Triplet | 2H |

| O-CH₃ | ~3.3 | Singlet | 3H |

Note: The predicted values are estimates and the actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~175 |

| CH (alanine) | ~58 |

| CH₃ (alanine) | ~18 |

| N-CH₂ | ~48 |

| CH₂ (propyl) | ~30 |

| O-CH₂ | ~70 |

| O-CH₃ | ~59 |

| CH₃ (ester) | ~52 |

Note: The predicted values are estimates and the actual experimental values may vary.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies.

The FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. A strong, sharp peak in the region of 1750-1735 cm⁻¹ would be indicative of the C=O stretch of the ester group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1300-1000 cm⁻¹ region. The N-H stretching vibration of the secondary amine would be expected as a moderate band around 3350-3310 cm⁻¹. Finally, the C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 3000-2850 cm⁻¹ range.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretch | 3350 - 3310 | Medium |

| C-H (alkane) | Stretch | 3000 - 2850 | Strong |

| C=O (ester) | Stretch | 1750 - 1735 | Strong |

| C-O (ester, ether) | Stretch | 1300 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precise mass measurement allows for the calculation of a unique molecular formula.

For this compound (C₈H₁₇NO₃), the expected exact mass would be calculated and compared to the experimentally determined value. The high resolution of the instrument would allow for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to providing a precise mass, HRMS can also be used to study the fragmentation patterns of the molecule. By subjecting the molecular ion to an energy source (e.g., collision-induced dissociation), it breaks apart into smaller, charged fragments. The analysis of these fragments provides valuable structural information, as the fragmentation pathways are often characteristic of the molecule's structure. For this compound, characteristic fragments would be expected from the loss of the methoxy group, the cleavage of the ester, and the fragmentation of the propyl chain.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₈H₁₈NO₃⁺ | 176.1281 | Protonated molecular ion |

| [M+Na]⁺ | C₈H₁₇NNaO₃⁺ | 198.1101 | Sodiated adduct |

| [M-OCH₃]⁺ | C₇H₁₄NO₂⁺ | 144.0968 | Loss of methoxy group |

| [M-COOCH₃]⁺ | C₆H₁₄NO⁺ | 116.1070 | Loss of carbomethoxy group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays can be used to calculate the positions of each atom in the crystal lattice, providing a precise molecular structure.

To perform X-ray crystallography on this compound, a suitable single crystal would first need to be grown. If successful, the analysis would yield a detailed model of the molecule, including bond lengths, bond angles, and torsion angles. This information would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal. Due to the lack of publicly available crystal structure data for this compound, a detailed discussion of its specific solid-state structure is not possible.

Theoretical and Computational Investigations of Methyl 3 Methoxypropyl Alaninate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. techconnect.orgscispace.com For a molecule like Methyl (3-methoxypropyl)alaninate, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Electronic Structure: DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely show that the most stable conformation of the molecule is influenced by intramolecular hydrogen bonding. For instance, studies on L-alanine have used DFT to determine its optimized structure and have found that the TZV(2p,d) basis set yields the most stable structure. techconnect.org The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP would highlight the electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Reactivity Prediction: A key aspect of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Furthermore, global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. In a study on the adsorption of alanine (B10760859) on fullerenes, DFT was used to calculate these indices, which confirmed that alanine acts as an electron donor. scispace.com

Illustrative Data Table: Calculated DFT Properties for an Alaninate (B8444949) Ester

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.2031 a.u. | Indicates electron-donating ability |

| LUMO Energy | -0.175 a.u. | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 0.0281 a.u. | Relates to chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The presence of multiple rotatable bonds in this compound suggests that it can adopt a variety of conformations in solution. MD simulations can track the time evolution of the molecule's structure, revealing the most populated and energetically favorable conformations. nih.gov Ramachandran plots, which visualize the distribution of backbone dihedral angles, are a common tool for analyzing the conformational preferences of amino acid derivatives. mdpi.com Studies on catalytically active peptides have used MD simulations at different temperatures to investigate conformational flexibility and the preference for helical or folded structures. nih.gov

Intermolecular Interactions: MD simulations can also shed light on how this compound interacts with its environment. By simulating the molecule in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov The radial distribution function (RDF) is a useful tool for quantifying the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This would be particularly insightful for understanding the hydration of the ester and ether functionalities in this compound.

Illustrative Data Table: Key Parameters from an MD Simulation of an Amino Acid Ester

| Parameter | Typical Value/Observation | Insight Provided |

|---|---|---|

| Radius of Gyration (Rg) | Decreases with folding | Measures the compactness of the molecule |

| Root Mean Square Deviation (RMSD) | Plateaus at equilibrium | Indicates structural stability over time |

| Hydrogen Bond Lifetime | ~1-5 ps | Characterizes the dynamics of intermolecular interactions |

| Solvent Accessible Surface Area (SASA) | Changes with conformation | Indicates exposure of different parts of the molecule to the solvent |

Potential Energy Surface Mapping for Reaction Mechanism Elucidation

The synthesis of this compound would likely involve an esterification reaction. scienceready.com.au Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction, identifying transition states and reaction intermediates. researchgate.net This allows for the elucidation of the reaction mechanism and the calculation of activation energies.

For the formation of an ester like this compound from the corresponding carboxylic acid and alcohol, the PES would be mapped to understand the step-by-step process. This typically involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. scienceready.com.au By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. researchgate.net Such studies have been performed for various esterification reactions, providing insights into the reaction kinetics and the role of catalysts. mdpi.com

Illustrative Data Table: Energy Profile for a Generic Esterification Reaction

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Carboxylic acid + Alcohol |

| Transition State 1 | +15.2 | Protonation of carbonyl |

| Intermediate 1 | +5.8 | Protonated carboxylic acid |

| Transition State 2 | +22.5 | Nucleophilic attack by alcohol |

| Intermediate 2 | -2.1 | Tetrahedral intermediate |

| Transition State 3 | +18.9 | Proton transfer |

| Intermediate 3 | -4.5 | Protonated ester |

| Transition State 4 | +12.3 | Loss of water |

| Products | -8.7 | Ester + Water |

In Silico Studies of Enantioselectivity in Alaninate Synthesis

Since this compound is a chiral molecule, its synthesis would ideally be enantioselective, producing a single enantiomer. In silico methods can be used to predict and understand the origins of enantioselectivity in asymmetric synthesis. nih.gov

Computational modeling can be employed to study the interactions between the reactants and a chiral catalyst. By calculating the energies of the transition states leading to the two different enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. nih.govacs.org These calculations can help in the rational design of more effective chiral catalysts. For example, in the synthesis of α-allyl amino esters, computational analysis was used to investigate the reaction mechanism and the role of a chiral squaramide catalyst. nih.gov Similarly, for the synthesis of this compound, computational studies could be used to screen different chiral catalysts and reaction conditions to optimize the enantioselectivity.

Illustrative Data Table: Computational Prediction of Enantioselectivity

| Catalyst | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Predicted ee (%) |

|---|---|---|---|

| Chiral Catalyst A | 20.1 | 21.5 | 90% (R) |

| Chiral Catalyst B | 22.3 | 22.0 | 30% (S) |

| Chiral Catalyst C | 18.5 | 20.8 | 98% (R) |

Derivatization and Analog Development of Methyl 3 Methoxypropyl Alaninate

Strategies for Functionalization of the Amino and Ester Groups

The primary amino group and the methyl ester in Methyl (3-methoxypropyl)alaninate are key sites for chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of amino acids. monash.edu These reactions can enhance lipophilicity, alter biological activity, and provide handles for further functionalization. google.com

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of this compound can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base. For instance, N-methylation can be carried out using methyl iodide with a base such as sodium hydride. monash.edu Another method involves reductive amination, where the amino ester is treated with an aldehyde or ketone in the presence of a reducing agent.

A specific example of a related N-alkylation product is Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate, which can be analyzed using reverse-phase HPLC. sielc.com

N-Acylation: The acylation of the amino group is a straightforward process, typically involving the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an amide bond, which can significantly influence the molecule's conformation and hydrogen bonding capabilities. For example, acylation with fatty acyl chlorides can produce N-acyl alanine (B10760859) methyl esters (NAMEs), which are a class of compounds with observed biological activities. fda.gov The synthesis of these derivatives often involves the use of coupling agents to facilitate the amide bond formation. capes.gov.br

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide | N-Methylated alaninate (B8444949) |

| Acyl Chloride | Palmitoyl Chloride | N-Acyl alaninate |

| Anhydride | Acetic Anhydride | N-Acetyl alaninate |

Modifications of the Methoxypropyl Side Chain

The methoxypropyl side chain provides another avenue for derivatization, although modifications at this position are generally more complex than those at the amino or ester groups. Reactions could potentially target the ether linkage or the propyl chain itself. For instance, cleavage of the methyl ether could yield a hydroxyl group, which could then be further functionalized.

A related compound, N-(3-Methoxy-3-oxopropyl)-N-(3-methoxypropyl)-β-alanine methyl ester, demonstrates the possibility of having multiple methoxypropyl-containing substituents on the nitrogen atom. google.com

Synthesis of Dimeric and Oligomeric Alaninate Structures

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a suitable monomer for the synthesis of dimeric and oligomeric structures. These larger molecules can exhibit unique conformational properties and may find applications in materials science and medicinal chemistry.

The formation of a dimer can be achieved by forming a peptide bond between the amino group of one molecule and the ester group of another, a reaction that can be facilitated by transamidation catalysts. The synthesis of protected homo-oligomers of L-alanine, from dimer to heptamer, has been successfully achieved using dicyclohexylcarbodiimide (B1669883) and acyl azide (B81097) coupling methods. nih.gov This suggests that similar strategies could be applied to this compound to create its corresponding oligomers. The controlled, stepwise synthesis on a solid support is another powerful technique for creating well-defined oligomers. nih.gov

Studies on α-Synuclein, a protein involved in neurodegenerative diseases, have highlighted the importance of toxic oligomeric intermediates in the aggregation process, underscoring the significance of understanding oligomer formation. sigmaaldrich.com

| Coupling Method | Reagents | Product Type |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Dimer/Oligomer |

| Acyl Azide Method | Diphenylphosphoryl azide (DPPA) | Dimer/Oligomer |

| Solid-Phase Synthesis | Resin support, coupling agents | Defined Oligomer |

Development of Chiral Derivatives for Analytical Applications

The determination of enantiomeric purity is crucial in many fields, and the development of chiral derivatives of this compound is essential for its analysis by chromatographic techniques.

Derivatization for Chromatographic Enantiomeric Excess Determination

The enantiomers of chiral compounds like this compound can be separated and quantified by converting them into diastereomers using a chiral derivatizing agent. researchgate.net These diastereomers can then be separated on a standard achiral chromatographic column.

For gas chromatography (GC), a two-step derivatization process is often employed. nih.gov First, the carboxyl group (or in this case, the ester) is modified, followed by derivatization of the amino group. Common reagents for the amino group include trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA). researchgate.net

For high-performance liquid chromatography (HPLC), a wide range of chiral derivatizing reagents are available. Fluorescent derivatizing agents, such as those based on nitrobenzoxadiazole (NBD), are particularly useful as they enhance detection sensitivity. nih.gov The choice of the chiral selector within the derivatizing agent can even influence the elution order of the enantiomers. nih.gov

Recent advancements include fluorescence-based assays that allow for the high-throughput determination of enantiomeric excess of amino acid esters without the need for chromatographic separation. These methods rely on the formation of diastereomeric complexes that exhibit different fluorescence properties.

| Analytical Technique | Derivatizing Agent Class | Specific Reagent Example |

| Chiral GC | Fluorinated Anhydrides | Trifluoroacetic anhydride (TFAA) |

| Chiral HPLC | Fluorescent Chiral Reagents | NBD-Proline |

| Fluorescence Assay | Boronic Acid/Chiral Diol | 2-formylphenylboronic acid and a chiral BINOL derivative |

Applications of Methyl 3 Methoxypropyl Alaninate in Advanced Research Areas

Utilization as a Chiral Building Block in Organic Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. While specific research on Methyl (3-methoxypropyl)alaninate as a chiral building block is not extensively documented, its structural motifs are analogous to other β-amino acid derivatives that have been successfully employed in stereoselective transformations. The principles governing these related compounds provide a strong basis for the potential applications of this compound.

The amine and ester functionalities within this compound make it a suitable candidate for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are crucial for the formation of catalysts that can direct a chemical reaction to favor the formation of one enantiomer over the other. For instance, β-amino acid derivatives can be transformed into chiral phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation and other transition metal-catalyzed reactions nih.gov. The synthesis of such ligands often involves the modification of the amine and carboxylic acid groups to introduce phosphorus-containing moieties.

The general synthetic approach to chiral ligands from amino acid precursors suggests that this compound could be a valuable starting material. The process would typically involve the protection of the secondary amine, followed by reduction of the ester to an alcohol, and subsequent introduction of the phosphine group. The chirality inherent in the alaninate (B8444949) backbone would be transferred to the final ligand, influencing the stereochemical outcome of the catalytic reaction.

| Precursor Type | Potential Ligand Class | Potential Catalytic Application |

| β-Amino acid esters | Chiral Phosphines | Asymmetric Hydrogenation |

| Chiral Diamines | Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation |

| Chiral Amino Alcohols | Chiral Amino Alcohol Ligands | Asymmetric Alkylation |

Table 1: Potential Applications of β-Amino Acid Derivatives as Precursors in Asymmetric Catalysis

The stereodefined center of this compound makes it an attractive starting point for the synthesis of complex natural products and pharmaceutically active molecules where specific stereochemistry is crucial for biological activity. The synthesis of complex molecules often relies on a chiron approach, where a readily available chiral molecule is used as a starting material and its stereocenter is incorporated into the final target molecule.

For example, β-amino acids and their esters are key components in the synthesis of various biologically active compounds, including peptides, alkaloids, and antibiotics. The synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), an anticonvulsant drug, has been achieved through asymmetric synthesis routes starting from chiral precursors chinesechemsoc.org. While not directly using this compound, these syntheses demonstrate the utility of chiral amino acid derivatives in constructing complex targets. The methoxypropyl group in this compound could offer additional synthetic handles for further elaboration or influence the conformational preferences of the molecule, thereby affecting the stereochemical outcome of subsequent reactions.

| Chiral Precursor | Target Molecule Class | Example of Application |

| β-Amino acid derivatives | Bioactive Peptides | Synthesis of peptide-based drugs |

| Chiral amines | Alkaloids | Total synthesis of natural product alkaloids |

| Chiral esters | Polyketides | Stereoselective synthesis of polyketide natural products |

Table 2: Utilization of Chiral Precursors in Complex Molecule Synthesis

Role in Polymer and Materials Science

The ability of this compound to undergo polymerization and be incorporated into larger macromolecular structures has led to its investigation in the field of polymer and materials science. The resulting polymers, particularly poly-β-alanine derivatives, exhibit interesting properties that make them suitable for a range of applications, from biomedical scaffolds to functional materials.

In the field of tissue engineering, there is a significant demand for biodegradable and biocompatible scaffolds that can support cell growth and tissue regeneration. Poly-β-alanines are a class of polyamides that have shown promise in this area. Research has demonstrated that derivatives of poly-β-alanine, including poly[N-(3-methoxypropyl-β-alanine)], can be synthesized and used to enhance the properties of other biodegradable polymers.

Specifically, poly[N-(3-methoxypropyl-β-alanine)] has been blended with poly(3-hydroxybutyrate) (P3HB), a well-known biodegradable polyester, to create composite scaffolds. These scaffolds, prepared by methods such as wet electrospinning, have shown improved mechanical properties and manipulation ability compared to scaffolds made from P3HB alone. The incorporation of the poly-β-alanine derivative was found to improve cell attachment and proliferation, suggesting its potential for creating more effective tissue engineering scaffolds.

| Polymer Blend | Fabrication Method | Key Improvement | Potential Application |

| P3HB / poly[N-(3-methoxypropyl-β-alanine)] | Wet Electrospinning | Enhanced mechanical properties and cell proliferation | Tissue Engineering Scaffolds |

| Poly(lactic acid) / Chitosan | Electrospinning | Improved biocompatibility | Bone Tissue Engineering |

| Polycaprolactone / Gelatin | 3D Printing | Enhanced osteogenic differentiation | Bone Scaffolds |

Table 3: Polymer Blends for Scaffolding Applications in Tissue Engineering

The N-substitution in this compound provides a versatile handle for creating functional polymeric materials. The polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) allows for the synthesis of poly(β-peptoid)s with well-defined structures and diverse functionalities. ontosight.ainih.gov These polymers are of interest due to their excellent biocompatibility and resistance to proteolytic degradation. ontosight.ai

The methoxypropyl group in poly[N-(3-methoxypropyl)alaninate] can impart specific properties to the polymer, such as increased solubility in certain solvents and altered thermal characteristics. By copolymerizing this compound with other monomers, it is possible to create a wide range of functional materials with tailored properties for applications in areas such as drug delivery, coatings, and smart materials. The living polymerization of N-substituted β-alanine N-carboxyanhydrides offers a pathway to highly defined functional poly(β-peptoid)s that could serve as advanced biomaterials. researchgate.net

The incorporation of N-substituted β-alanine derivatives, such as those derived from this compound, can significantly influence the mechanical and chemical properties of advanced polymers. The nature of the N-substituent plays a crucial role in determining the final properties of the polymer.

The presence of the flexible 3-methoxypropyl group can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in elasticity. This is a desirable characteristic for creating elastomeric materials. For instance, in polyphosphazenes, the introduction of alkoxy side groups has been shown to transform rigid, semicrystalline materials into elastomers. psu.edu Similarly, the methoxypropyl group in poly[N-(3-methoxypropyl)alaninate] would be expected to lower the glass transition temperature of the polymer and enhance its flexibility.

From a chemical perspective, the ether linkage in the methoxypropyl group can influence the polymer's hydrophilicity and its interaction with solvents and other molecules. This can affect properties such as swelling behavior, drug loading capacity in drug delivery systems, and surface properties in coatings. The ability to tune these properties by varying the N-substituent makes N-substituted poly-β-alanines a versatile platform for the design of advanced polymers with specific functionalities.

| N-Substituent | Expected Influence on Polymer Properties |

| 3-methoxypropyl | Increased flexibility, lower crystallinity, modified hydrophilicity |

| Short alkyl chains | Higher crystallinity, increased stiffness |

| Bulky aromatic groups | Increased rigidity, higher glass transition temperature |

| Functional groups (e.g., hydroxyl, carboxyl) | Increased hydrophilicity, sites for further modification |

Table 4: Predicted Influence of N-Substituents on the Properties of Poly-β-alanine Derivatives

Coordination Chemistry and Ligand Design

The unique structure of this compound, featuring a nitrogen donor atom, a carbonyl oxygen, and an ether oxygen, makes it a promising candidate for ligand design in coordination chemistry. The field leverages the ability of molecules to bind to metal centers, forming complexes with diverse structures and functionalities.

Alaninate Derivatives as Ligands for Metal Complexes

Amino acids and their derivatives are classic examples of versatile ligands that can coordinate with a wide range of metal ions. Alaninates, the conjugate bases of alanine (B10760859), typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring.

In the case of this compound, the carboxylate group is esterified, which prevents it from participating in coordination in its neutral form. However, the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group on the N-propyl substituent could potentially act as donor sites. More commonly, alaninate esters function as monodentate ligands through the amino group, or they may undergo hydrolysis to the corresponding carboxylate to enable bidentate chelation.

Studies on β-alanine, a structural isomer of alanine, demonstrate various coordination modes. For instance, β-alanine can act as a bidentate ligand, coordinating to Pt(II) and Pd(II) through its amino and carboxylate groups to form a six-membered chelate ring. nih.govjetir.org It can also function as a monodentate ligand, binding solely through the amino group, as seen in complexes like trans-[Pt(β-AlaH)₂Cl₂]. nih.gov The N-substituent in this compound would introduce steric and electronic effects that could influence the stability and geometry of the resulting metal complexes. The presence of the ether group on the substituent offers an additional potential coordination site, possibly leading to tridentate (N,O,O) coordination, which could result in unique complex geometries and reactivities.

Mixed-ligand complexes are another area where alaninate derivatives are employed. For example, aluminum(III) has been shown to form mixed-ligand complexes with β-alanine and other organic acids, with general formulas like ML₂L', where L is a primary ligand and L' is the deprotonated β-alanine. jetir.org

Investigation of Spectroscopic and Magnetic Properties of Coordination Compounds

The formation of coordination compounds with alaninate derivatives can be monitored and characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the ligand. When an amino acid coordinates to a metal, characteristic shifts in the stretching frequencies of the N-H (amino) and C=O (carbonyl) groups are observed.

For example, in a copper(II) complex with DL-α-alanine, the asymmetric ν(C=O) vibration band shifts from 1593 cm⁻¹ in the free ligand to 1625 cm⁻¹ in the complex, while the symmetric vibration shifts from 1410 cm⁻¹ to 1395 cm⁻¹. orientjchem.org Such shifts confirm the involvement of the carboxylate group in coordination. orientjchem.org For an ester derivative like this compound, IR spectroscopy would be crucial to determine if the carbonyl of the ester group or the ether oxygen interacts with the metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the structure of the complex in solution. The chemical shifts of protons and carbons near the coordination sites are affected by the metal ion. For instance, studies on Pt(II) and Pd(II) complexes with β-alanine have utilized ¹⁹⁵Pt, ¹³C, and ¹H NMR to elucidate the structures of the synthesized compounds. nih.govebi.ac.uk

The electronic properties of these complexes are often studied using UV-Visible spectroscopy. The d-d electronic transitions within the metal ion are sensitive to the coordination environment, including the geometry and the nature of the ligands. The UV-Visible spectrum of a bis(DL-α-alaninato) copper dihydrate complex shows bands attributed to n → π* transitions. orientjchem.org

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. nih.gov Complexes can be classified as either paramagnetic (attracted to a magnetic field) if they contain unpaired electrons, or diamagnetic (repelled by a magnetic field) if all electrons are paired. orientjchem.orgnih.gov The ligand field strength influences the spin state of the complex (high-spin vs. low-spin), which in turn determines the number of unpaired electrons and the magnitude of the magnetic moment. For a hypothetical complex of this compound with a transition metal like Fe(III) (a d⁵ ion), the choice of a high-spin or low-spin configuration would depend on the ligand field created by the alaninate derivative, resulting in different magnetic properties.

| Technique | Ligand (Alanine) Band (cm⁻¹) | Complex (Bis(DL-α-alaninato) copper dihydrate) Band (cm⁻¹) | Assignment | Inference |

|---|---|---|---|---|

| Infrared (IR) | 1593 | 1625 | Asymmetric ν(C=O) | Coordination via carboxylate group orientjchem.org |

| Infrared (IR) | 1410 | 1395 | Symmetric ν(C=O) | Coordination via carboxylate group orientjchem.org |

| Infrared (IR) | - | 584.6 | ν(Cu-N) | Coordination via amino group orientjchem.org |

| Infrared (IR) | - | 408.3 | ν(Cu-O) | Coordination via carboxylate oxygen orientjchem.org |

Structure-Reactivity and Structure-Selectivity Relationships of Alaninate Derivatives

The relationship between a molecule's structure and its chemical behavior is a cornerstone of organic chemistry. For alaninate derivatives, the nature of the substituents on the nitrogen atom and the carboxyl group profoundly impacts their reactivity and the stereochemical course of their reactions.

Influence of Substituents on Chemical Reactivity and Selectivity

Substituents exert their influence through a combination of electronic and steric effects. Electronic effects involve the donation or withdrawal of electron density, which can activate or deactivate a molecule towards a particular reaction. nih.gov Steric effects arise from the physical bulk of the substituents, which can hinder the approach of a reactant to the reaction center.

In this compound, we can consider three key substituents relative to the parent alanine molecule:

The Methyl Ester Group (-COOCH₃): This group is electron-withdrawing due to the electronegativity of the oxygen atoms. Compared to a carboxylate anion (-COO⁻), the ester is less nucleophilic and cannot act as an N,O-bidentate ligand without prior hydrolysis. Its presence is compatible with a range of reactions, as shown in studies where β-alanine methyl ester hydrochloride participates in three-component coupling reactions under mild, metal-free conditions. acs.org

The N-(3-methoxypropyl) Group: This alkyl group is generally electron-donating through an inductive effect, which can increase the nucleophilicity of the nitrogen atom. However, its primary influence is likely steric. The bulkiness of this group can affect the rate and selectivity of reactions at the nitrogen or the adjacent chiral carbon.

The Methoxy Group (-OCH₃) within the N-substituent: The ether oxygen has lone pairs of electrons and can potentially act as a hydrogen bond acceptor or a weak Lewis base, influencing the conformation of the molecule and its interaction with reagents or solvents.

| Substituent in this compound | Type of Effect | Potential Influence on Reactivity and Selectivity |

|---|---|---|

| Methyl Ester (-COOCH₃) | Electronic (Inductive withdrawal), Steric | Deactivates adjacent carbon towards nucleophilic attack; alters coordination potential compared to carboxylate. acs.org |

| N-(3-methoxypropyl) group | Electronic (Inductive donation), Steric | Increases nucleophilicity of the nitrogen atom; sterically hinders approach to the chiral center, influencing stereoselectivity. acs.org |

| Ether Linkage (-O-) | Electronic (Lewis basicity), Conformational | Potential intramolecular hydrogen bonding site or weak coordination site, influencing conformation and interaction with polar reagents. |

Understanding Stereochemical Outcomes in Reactions

This compound derived from natural L-alanine is a chiral molecule. The presence of this stereocenter has significant implications for its reactions, as it can direct the formation of new stereocenters, a process known as stereocontrol.

When a reaction occurs at a chiral center and a bond to that center is broken, the outcome can be retention, inversion, or racemization (a mixture of both enantiomers) of the configuration. google.com For example, an Sₙ2 reaction proceeds with inversion of configuration, while an Sₙ1 reaction, which goes through a planar carbocation intermediate, typically leads to racemization. google.com

If a new chiral center is formed in a molecule that is already chiral, the two possible products are diastereomers. Unlike enantiomers, diastereomers have different physical properties and are often formed in unequal amounts because the transition states leading to their formation are also diastereomeric and thus have different energies. The existing chiral center in the alaninate derivative can influence the approach of a reagent, favoring the formation of one diastereomer over the other.

This principle is evident in coordination chemistry. When a chiral alaninate ligand coordinates to a metal center, it can lead to the formation of diastereomeric complexes. Research on nickel(II) complexes with alanine has shown that complexation can alter the racemization rates of the D and L isomers, leading to a preferential precipitation of one isomer. researchgate.net In enantioselective catalysis, chiral ligands are designed to control the stereochemical outcome of a reaction. The development of enantioselective carbonylative coupling reactions, for example, relies on chiral ligands to direct the formation of a specific enantiomer of the product. acs.org The chiral backbone of this compound could thus be exploited in asymmetric synthesis, either as a chiral auxiliary or as a component of a chiral catalyst.

Future Research Directions and Unexplored Potential

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the precision and efficiency of flow chemistry and automated systems. acs.orgchemistryworld.comacm.org The application of these technologies to the production of alaninate (B8444949) derivatives, including methyl (3-methoxypropyl)alaninate, promises to accelerate discovery and optimization.

Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, especially for highly reactive processes. polimi.itresearchgate.net The intramolecular cyclization of haloalkyl-substituted α-amino esters, a reaction class relevant to alaninates, has been successfully demonstrated in a continuous-flow system, achieving high stereospecificity in a fraction of the time required by traditional batch methods. polimi.it This approach not only streamlines the synthesis but also facilitates rapid screening of reaction conditions to identify optimal parameters. polimi.it

Automated synthesis platforms, often described as "molecule makers," are revolutionizing the way chemists create new compounds. acs.orgmit.edu These systems can perform complex, multi-step syntheses with minimal human intervention, significantly speeding up the production of small molecules for various applications, including drug discovery. acs.orgmit.edu Integrating the synthesis of this compound and its derivatives into such automated workflows could enable the rapid generation of libraries of novel compounds for high-throughput screening. nih.gov This would allow researchers to explore a vast chemical space and identify molecules with desired properties more efficiently. nih.gov The development of automated fast-flow instruments has already demonstrated the ability to reduce synthesis times from days to mere hours for complex molecules like peptide-nucleic acids. mit.edu

Computational Design of Novel Alaninate-Based Systems

Computational modeling and in silico design are indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. nih.govresearchgate.net For this compound, these approaches can be employed to design novel derivatives with tailored functionalities.

Molecular docking and dynamics simulations can predict the binding affinities and interactions of alaninate-based molecules with biological targets, such as enzymes or receptors. nih.govresearchgate.net This is particularly valuable in drug discovery, where identifying potent and selective inhibitors is a key objective. researchgate.net For instance, in silico screening has been used to identify potential inhibitors of bacterial enzymes by evaluating the binding of designed compounds to the active site. researchgate.net Similarly, computational methods can be used to predict the stability of protein-ligand complexes, providing insights into the potential efficacy of a designed molecule. nih.gov

The Rosetta computational methodology, for example, has been successfully used to design self-assembling metalloproteins by incorporating non-canonical amino acids with specific metal-chelating properties. nih.govbakerlab.org This demonstrates the power of computational design to create complex, functional molecular systems with near-atomic-level accuracy. nih.govbakerlab.org By applying similar principles to this compound, researchers could design novel materials with unique catalytic, electronic, or photophysical properties.

Exploration of Sustainable Synthesis Pathways and Industrial Scalability

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthesis routes for valuable compounds like this compound. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, are central to this endeavor.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. nih.gov For example, L-alanine, a related amino acid, is produced industrially through enzymatic processes. nih.gov Metabolic engineering of microorganisms offers a pathway to produce L-alanine and other amino acids from renewable resources like glucose, with high yields and chiral purity. nih.govresearchgate.net Exploring biocatalytic or fermentation-based routes for the synthesis of this compound could significantly reduce the environmental footprint of its production.

The industrial scalability of any new synthesis method is a critical consideration. acs.org Flow chemistry, as mentioned earlier, not only offers advantages in terms of control and efficiency but is also inherently more scalable than batch processing for many reactions. researchgate.net Demonstrating the practicality and scalability of a synthesis method, for instance through gram-scale synthesis, is a key step towards its industrial adoption. acs.org Furthermore, the use of green solvents, such as water, in conjunction with energy-efficient techniques like sonochemistry, has been shown to be effective for the synthesis of related compounds, offering a template for sustainable industrial production. mdpi.com The global market for amino acids like alanine (B10760859) is substantial, highlighting the economic incentive for developing efficient and sustainable large-scale production methods. nih.govnih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Advanced spectroscopic techniques can serve as powerful probes for in-situ analysis of the synthesis of this compound.

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy provide detailed molecular-level information about species adsorbed on surfaces. acs.org These methods could be employed to study the intermediates and transition states involved in the synthesis of alaninate derivatives, offering insights that are not accessible through traditional analytical methods. For example, SERS has been used to determine the orientation and interaction of peptide side-chains with nanoparticle surfaces. acs.org

Furthermore, the development of biosensors offers a route for the continuous monitoring of specific analytes in a reaction mixture. For instance, a D-alanine sensor based on a flow injection analysis system has been developed for monitoring fermentation processes. nih.gov This system utilizes enzymes to specifically detect the target analyte, providing real-time concentration data. nih.gov Similarly, silicon nanowire field-effect transistors (SiNW-FETs) have been used as biosensors to monitor enzyme activity in real-time, demonstrating their potential for developing diagnostic assays and for process monitoring. nih.gov The development of specific chemical probes for methyl lysine (B10760008) reader domains also highlights the progress in creating tools to study molecular interactions. nih.gov

Development of Next-Generation Materials Utilizing Alaninate Scaffolds

The unique chemical structure of alaninate derivatives makes them attractive building blocks for the creation of novel materials with advanced properties. The incorporation of this compound into polymers or other macromolecular structures could lead to materials with tailored mechanical, thermal, and biological characteristics.

Alanine-based scaffolds have already shown significant promise in the field of tissue engineering. nih.gov For example, fibrous biodegradable scaffolds derived from L-alanine have been fabricated for vascular tissue engineering applications. nih.gov These scaffolds have demonstrated the ability to support cell viability and promote the expression of essential proteins like elastin. nih.gov Similarly, alanine-functionalized hydroxyapatite (B223615) nanorods embedded in gelatin scaffolds have been developed as coating materials for titanium bone implants, showing improved cell adhesion and biocompatibility. scientific.netbohrium.comresearchgate.net

The versatility of alaninate scaffolds extends to their use in creating materials that mimic the natural extracellular matrix (ECM). nih.gov Electrospinning is a common technique used to fabricate nanofiber-based scaffolds from elastin-based materials, which can incorporate amino acids like alanine. nih.gov These scaffolds have a high surface-to-volume ratio and porosity, making them ideal for loading with bioactive substances. nih.gov The development of such materials is a key focus of modern biomaterials science, aiming to create environments that promote tissue regeneration and healing. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Methyl (3-methoxypropyl)alaninate, and what analytical methods validate its structure?

- Synthesis : A plausible route involves Michael addition of methyl acrylate to 3-methoxypropylamine, followed by amidation or esterification. This mirrors methods used for structurally analogous compounds, such as the synthesis of 4,5-dichloro-2-(3-methoxypropyl)isothiazol-3-one via Michael addition and cyclization .

- Structural Validation :

- IR Spectroscopy : Identify characteristic peaks for ester (C=O stretch at ~1730–1750 cm⁻¹) and methoxy groups (C-O stretch at ~1100–1250 cm⁻¹) .

- NMR : Use -NMR (CDCl₃, 300 MHz) to resolve signals for the methoxypropyl chain (δ 3.3–3.5 ppm, OCH₃; δ 1.6–1.8 ppm, CH₂) and alaninate methyl ester (δ 3.7 ppm, COOCH₃) .

Q. How is the purity and stability of this compound assessed in experimental workflows?

- Chromatography : Employ HPLC or GC with polar stationary phases (e.g., C18 columns) and UV detection (λ = 210–254 nm) to quantify impurities .

- Stability Testing : Conduct accelerated degradation studies under varying pH (e.g., 1–12), temperature (40–60°C), and humidity (75% RH) to identify hydrolysis or oxidation pathways .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound under scalable conditions?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Michael addition efficiency. For example, ZnCl₂ increased yields in analogous thiazolidine syntheses by 15–20% .

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, acetonitrile) versus ethers (THF) to balance reaction rate and byproduct formation. Acetonitrile may reduce ester hydrolysis .

Q. How do researchers resolve contradictions in spectral data for this compound derivatives?

- Case Study : If -NMR signals for the methoxypropyl chain overlap with alaninate protons, use -NMR or 2D techniques (HSQC, COSY) to assign resonances unambiguously .

- Mass Spectrometry : High-resolution ESI-MS can differentiate isomers (e.g., regioisomeric methoxypropyl groups) via exact mass analysis (e.g., m/z 190.1443 for C₈H₁₅NO₃) .

Q. What mechanistic insights guide the design of this compound in bioactivity studies?

- Structure-Activity Relationships (SAR) : Modify the methoxypropyl chain length (e.g., C3 vs. C4) to evaluate steric effects on enzyme inhibition. For example, shortening the chain improved binding in antifouling analogs .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electron density distribution at the ester carbonyl, correlating with hydrolysis susceptibility .

Q. How is this compound evaluated for potential applications in biofunctional materials?

- Antifouling Assays : Test marine biofilm inhibition using ASTM D6990-05 protocols, comparing LC₅₀ values against commercial biocides (e.g., 4,5-dichloroisothiazolinones) .

- Polymer Integration : Incorporate into acrylamide copolymers via radical polymerization (AIBN initiator, 70°C) to assess thermal stability (TGA) and glass transition temperature (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.